Potassium 2,4,6-trihydroxybenzoate
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Overview
Description
Potassium 2,4,6-trihydroxybenzoate is a chemical compound with the molecular formula C7H5KO5This compound is known for its various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,4,6-trihydroxybenzoate can be synthesized through the neutralization of 2,4,6-trihydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,4,6-trihydroxybenzoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and evaporation helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4,6-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Scientific Research Applications
Potassium 2,4,6-trihydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2,4,6-trihydroxybenzoate involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in enhancing the solubility and bioavailability of certain drugs. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzoic acid: The parent compound, which shares similar chemical properties but lacks the potassium ion.
2,6-Dihydroxybenzoic acid: A related compound with two hydroxyl groups, used in similar applications but with different reactivity.
2,4-Dihydroxybenzoic acid: Another related compound with two hydroxyl groups, used in various chemical and pharmaceutical applications.
Uniqueness
Potassium 2,4,6-trihydroxybenzoate is unique due to its enhanced solubility and stability compared to its parent compound, 2,4,6-trihydroxybenzoic acid. The presence of the potassium ion improves its solubility in water, making it more suitable for various industrial and pharmaceutical applications .
Properties
Molecular Formula |
C7H5KO5 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
potassium;2,4,6-trihydroxybenzoate |
InChI |
InChI=1S/C7H6O5.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1 |
InChI Key |
LXBILIBIMQVTQT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
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